2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
2-[2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the 6-position of the pyridazinone ring and a 1,2-dimethylindole moiety linked via a ketone-containing ethyl chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antioxidant, and receptor-binding properties .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H21N3O3/c1-15-23(18-6-4-5-7-20(18)25(15)2)21(27)14-26-22(28)13-12-19(24-26)16-8-10-17(29-3)11-9-16/h4-13H,14H2,1-3H3 |
InChI Key |
UNPHJFGLRUYCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridazine ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyridazine Ring: This involves the reaction of hydrazine with a 1,4-diketone to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one may exhibit various biological activities:
- Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of pyridazinones often possess anti-inflammatory effects, making this compound a candidate for further investigation in this area .
- Anticancer Activity : The structural elements of the compound suggest potential anticancer properties. Indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, indicating that this molecule could be effective against various pathogens .
Synthesis Approaches
Several synthetic methodologies can be employed to obtain 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one. These include:
- Condensation Reactions : Utilizing indole derivatives and pyridazine precursors through condensation reactions can yield the target compound effectively.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity or selectivity towards specific targets.
Anti-inflammatory Activity
A study by Bekhit et al. explored various pyrazole derivatives with anti-inflammatory properties, highlighting the importance of structural motifs similar to those found in 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one. These compounds exhibited selective inhibition of COX-II with minimal side effects .
Anticancer Research
Research has demonstrated that indole-based compounds can inhibit the growth of cancer cells through various mechanisms, including cell cycle arrest and apoptosis induction. For instance, derivatives similar to this compound have shown promise in targeting specific pathways involved in tumor growth .
Antimicrobial Studies
Compounds with structural similarities have been tested against a range of bacterial strains, showing varying degrees of efficacy. This suggests that the target compound could also be evaluated for its antimicrobial potential .
Summary Table of Applications
| Application Type | Description | Relevant Studies |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Bekhit et al., 2023 |
| Anticancer | Induction of apoptosis in cancer cells | Various studies on indole derivatives |
| Antimicrobial | Efficacy against bacterial strains | Studies on structurally similar compounds |
Mechanism of Action
The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the pyridazine ring could contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structure is distinguished by its indole-pyridazinone hybrid scaffold, which contrasts with analogs bearing simpler aryl or heteroaryl groups. Key structural differences and similarities are highlighted below:
Table 1: Structural Features of Pyridazinone/Pyrimidinone Derivatives
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
Key Observations :
- High yields (~80%) for pyrimidinone derivatives (2d, 2e) suggest efficient synthetic routes, which may extend to the target compound .
Antioxidant Activity:
Pyridinone derivatives in demonstrated variable antioxidant efficacy:
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% radical scavenging at 12 ppm (vs. 82.71% for ascorbic acid) .
- Methoxyphenyl-substituted analogs : Lower activity (17.55%), highlighting the importance of bromophenyl groups for antioxidant potency .
The target compound’s 4-methoxyphenyl group may similarly limit antioxidant activity unless balanced by electron-withdrawing or bulky substituents.
Antibacterial Activity:
Pyridinone derivatives in showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The indole group in the target compound, known for antimicrobial properties in other contexts, could enhance activity against Gram-positive bacteria .
Molecular Docking and Binding Affinity
emphasizes that bromophenyl substituents improve binding affinity via hydrophobic interactions and halogen bonding . By contrast, the target compound’s indole moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites. Docking studies would be required to validate these hypotheses.
Biological Activity
The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the indole and pyridazine moieties, suggest diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one exhibit significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory properties of pyridazinone derivatives. For instance, compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway. One study demonstrated that a related compound exhibited an IC50 value of against COX-II, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like Celecoxib .
Anticancer Properties
The anticancer potential of this class of compounds has also been explored. A notable study screened a library of compounds for their effects on multicellular spheroids, revealing that certain derivatives significantly inhibited cancer cell proliferation . The mechanism of action is thought to involve the modulation of apoptotic pathways and cell cycle regulation.
Antimicrobial Activity
Research has indicated that similar indole-based compounds possess antimicrobial properties. The presence of the indole structure is often associated with enhanced activity against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, it is hypothesized based on structural analogs that it may exhibit similar effects.
Case Studies and Research Findings
- Case Study on COX Inhibition : A study focused on a series of pyridazinone derivatives found that modifications in their structure could lead to enhanced selectivity and potency against COX-II enzymes. The compound PYZ16 demonstrated an IC50 value of , outperforming Celecoxib .
- Anticancer Screening : A systematic screening of various pyridazine derivatives identified several candidates with promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Mechanistic Insights : Investigations into the mechanism by which these compounds exert their effects revealed that they may act through multiple pathways, including inhibition of key signaling molecules involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
